molecular formula C10H10Cl2N2O3 B2431667 4-(2,6-Dichloro-4-nitrophenyl)morpholine CAS No. 74875-25-5

4-(2,6-Dichloro-4-nitrophenyl)morpholine

Cat. No.: B2431667
CAS No.: 74875-25-5
M. Wt: 277.1
InChI Key: DKMAPESZXMPRNC-UHFFFAOYSA-N
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Description

4-(2,6-Dichloro-4-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O3. It is characterized by the presence of a morpholine ring substituted with a 2,6-dichloro-4-nitrophenyl group.

Properties

IUPAC Name

4-(2,6-dichloro-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMAPESZXMPRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichloro-4-nitrophenyl)morpholine typically involves the reaction of 2,6-dichloro-4-nitroaniline with morpholine under specific conditions. One common method includes the use of a base such as sodium bicarbonate in ethanol as a solvent . The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces the amino group on the 2,6-dichloro-4-nitroaniline.

Industrial Production Methods: Industrial production methods

Biological Activity

4-(2,6-Dichloro-4-nitrophenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

  • Chemical Name : this compound
  • CAS Number : 74875-25-5
  • Molecular Formula : C10H9Cl2N3O2
  • Molecular Weight : 276.1 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)18.5
HCT116 (Colon Cancer)22.3

These results indicate that this compound may be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound shows inhibitory effects on key enzymes involved in cellular processes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.
  • Receptor Binding : It has been reported to bind with high affinity to several receptors, modulating signaling pathways related to cell growth and apoptosis .

Study on Antimicrobial Effects

A study published in the World Journal of Pharmaceutical Sciences evaluated the antimicrobial effects of various derivatives of morpholine compounds, including this compound. The study found that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Study on Anticancer Activity

Another research article focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers in treated cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-(2,6-Dichloro-4-nitrophenyl)morpholine exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Efficacy
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against a range of pathogens. Results demonstrated that it possessed lower MIC values compared to traditional antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity in Cancer Cells
In vitro studies on breast cancer cell lines showed that this compound inhibited cell proliferation significantly and activated apoptotic pathways, indicating its potential as an anticancer agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.

Applications in Synthesis

  • Intermediate for Drug Development: The compound is utilized in the synthesis of pharmaceutical agents targeting various diseases.
  • Building Block for Complex Molecules: It is employed in creating derivatives with enhanced biological activities.

Material Science

The compound finds applications in material science due to its unique chemical properties. It is used in the development of advanced materials such as polymers and coatings.

Research Insights

  • Polymer Development: The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability.
  • Coatings: Its application in coatings provides improved resistance to environmental degradation.

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentsSignificant antibacterial activity; induces apoptosis in cancer cells
Organic SynthesisIntermediate for drug developmentVersatile building block for complex molecules
Material ScienceDevelopment of polymers and coatingsEnhances mechanical properties and thermal stability

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